molecular formula C16H16N2O3S2 B2401785 (Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide CAS No. 955259-53-7

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Cat. No. B2401785
M. Wt: 348.44
InChI Key: DOKXWTOIZVGZHW-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound . The prefix “(Z)-” indicates the configuration of the double bond, and “N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide” suggests the presence of an ethoxy group, a methyl group, and a benzenesulfonamide moiety attached to the benzo[d]thiazol-2(3H)-one core .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • Photodynamic Therapy : A study investigated the properties of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. This is significant due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Interaction Studies

  • Crystal Structure Analysis : The crystal and molecular structure of a related compound was characterized by X-ray diffraction, providing insight into molecular interactions and stability (Köysal et al., 2015).
  • DNA Interaction and Anticancer Activity : A study on mixed-ligand copper(II)-sulfonamide complexes highlighted the role of the N-sulfonamide derivative in DNA binding and cleavage, also noting their anticancer activity in yeast and human tumor cells (González-Álvarez et al., 2013).
  • Tautomerism in Crystal Structures : Research on the crystal structure of a related sulfonamide demonstrated the presence of imine tautomer, distinguishing it from an amine tautomer using density functional theory calculations and 13C solid-state NMR spectra (Li et al., 2014).

Antimicrobial and Antifungal Applications

  • Synthesis and Antimicrobial Evaluation : A study on the synthesis of new sulfonamide derivatives explored their antimicrobial properties, with specific compounds showing promise as dual antibacterial and antifungal agents (Abbas et al., 2017).

Applications in Material Science

  • UV Protection and Antimicrobial Properties : Research into thiazole azodyes containing sulfonamide moiety revealed their utility in providing UV protection and antimicrobial properties to cotton fabrics, demonstrating a potential application in textile industry (Mohamed et al., 2020).

properties

IUPAC Name

(NZ)-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-3-21-12-9-10-14-15(11-12)22-16(18(14)2)17-23(19,20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3/b17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKXWTOIZVGZHW-MSUUIHNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N(/C(=N/S(=O)(=O)C3=CC=CC=C3)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.